molecular formula C10H5ClFNOS2 B8774892 (5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B8774892
M. Wt: 273.7 g/mol
InChI Key: KBELKNAFHSPQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a rhodanine ring substituted with a 2-chloro-6-fluorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with rhodanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzylidene ring can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form Schiff bases or other condensation products with amines or other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Condensation: Amines or hydrazines in the presence of a base can be used to form condensation products.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Condensation Products: Schiff bases or hydrazones are typical products of condensation reactions.

Scientific Research Applications

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the rhodanine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H5ClFNOS2

Molecular Weight

273.7 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5ClFNOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)

InChI Key

KBELKNAFHSPQRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-fluorobenzaldehyde (9.50 g), rhodanine (7.98 g), and acetic acid (57 ml) were stirred at room temperature. Anhydrous sodium acetate (14.0 g) was added to the obtained suspension, and the mixture was heated with stirring for 2 hours. The reaction mixture was allowed to cool to room temperature, and ice water (190 ml) was added thereto. The precipitated crystals were collected by filtration, washed with water, and then dried to obtain 2-chloro-6-fluorobenzylidenerhodanine.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
190 mL
Type
reactant
Reaction Step Three

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